![molecular formula C16H16BrNO B5654643 N-(2-bromo-4-methylphenyl)-3-phenylpropanamide](/img/structure/B5654643.png)
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-phenylpropanamide typically involves the bromination of 4-methylphenyl compounds followed by amide formation. One common method includes the reaction of 2-bromo-4-methylphenylamine with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the methyl group can be oxidized to a carboxylic acid. Reduction reactions can also occur, particularly at the amide functional group, leading to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drugs with analgesic and sedative effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2-iodo-4-methylphenyl)-3-phenylpropanamide: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness: N-(2-bromo-4-methylphenyl)-3-phenylpropanamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for specific substitution reactions, while the phenyl groups contribute to its binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-7-9-15(14(17)11-12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUFATGSOOQKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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